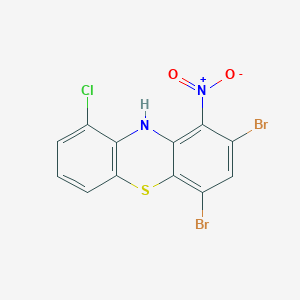![molecular formula C10H15NO2Sn B14441634 4-{[(Trimethylstannyl)oxy]carbonyl}aniline CAS No. 77928-13-3](/img/structure/B14441634.png)
4-{[(Trimethylstannyl)oxy]carbonyl}aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(Trimethylstannyl)oxy]carbonyl}aniline is an organotin compound that features a trimethylstannyl group attached to a carbonyl group, which is further connected to an aniline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Trimethylstannyl)oxy]carbonyl}aniline typically involves the reaction of 4-aminobenzoic acid with trimethyltin hydroxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethyltin group. The general reaction scheme is as follows:
Starting Materials: 4-aminobenzoic acid and trimethyltin hydroxide.
Reaction Conditions: Anhydrous solvent (e.g., toluene), inert atmosphere (e.g., nitrogen or argon), and moderate heating (e.g., 60-80°C).
Procedure: The 4-aminobenzoic acid is dissolved in the anhydrous solvent, and trimethyltin hydroxide is added slowly under an inert atmosphere. The mixture is heated to the desired temperature and stirred for several hours until the reaction is complete.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling: Large quantities of starting materials are handled using automated systems to ensure precision and safety.
Reactor Design: Specialized reactors equipped with temperature and atmosphere control to maintain anhydrous conditions and prevent contamination.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-{[(Trimethylstannyl)oxy]carbonyl}aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides (e.g., chloride, bromide) or organometallic reagents (e.g., Grignard reagents) are employed.
Major Products
Oxidation: Produces carbonyl derivatives such as aldehydes or ketones.
Reduction: Yields alcohols.
Substitution: Results in the formation of new organotin compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
4-{[(Trimethylstannyl)oxy]carbonyl}aniline has several scientific research applications:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Materials Science: Employed in the development of novel materials with unique properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential use in drug development and as a pharmacological tool.
Wirkmechanismus
The mechanism of action of 4-{[(Trimethylstannyl)oxy]carbonyl}aniline involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules through its functional groups.
Pathways Involved: It may participate in pathways involving oxidative stress, signal transduction, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-{[(Trimethylsilyl)oxy]carbonyl}aniline: Similar structure but with a trimethylsilyl group instead of a trimethylstannyl group.
4-{[(Trimethylgermyl)oxy]carbonyl}aniline: Contains a trimethylgermyl group.
Uniqueness
4-{[(Trimethylstannyl)oxy]carbonyl}aniline is unique due to the presence of the trimethylstannyl group, which imparts distinct chemical properties such as increased reactivity and potential for forming stable complexes with other molecules.
Eigenschaften
CAS-Nummer |
77928-13-3 |
|---|---|
Molekularformel |
C10H15NO2Sn |
Molekulargewicht |
299.94 g/mol |
IUPAC-Name |
trimethylstannyl 4-aminobenzoate |
InChI |
InChI=1S/C7H7NO2.3CH3.Sn/c8-6-3-1-5(2-4-6)7(9)10;;;;/h1-4H,8H2,(H,9,10);3*1H3;/q;;;;+1/p-1 |
InChI-Schlüssel |
LSLCGTZQWCXSFF-UHFFFAOYSA-M |
Kanonische SMILES |
C[Sn](C)(C)OC(=O)C1=CC=C(C=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



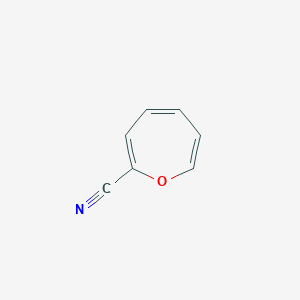
![Bis(2-ethylhexyl) [2-oxo-2-(pyrrolidin-1-yl)ethyl]phosphonate](/img/structure/B14441573.png)

![Spiro[3.5]nonan-2-one, 5-methylene-](/img/structure/B14441581.png)
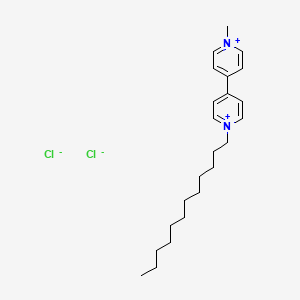
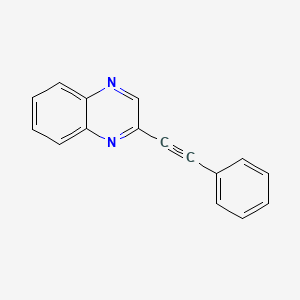
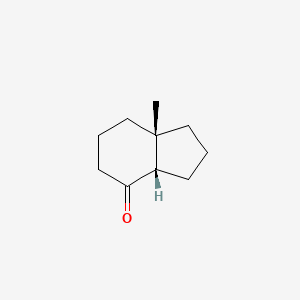


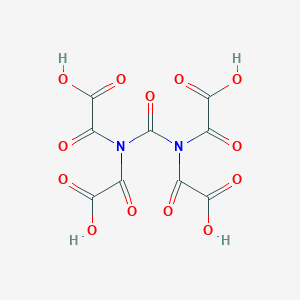
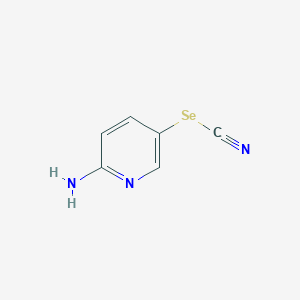
![Magnesium, [(1Z)-1-(trimethylsilyl)-1-hexenyl]bromo-](/img/structure/B14441629.png)
